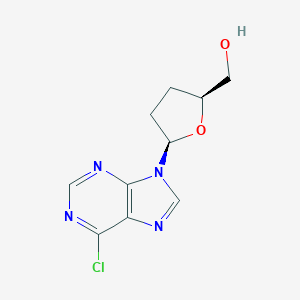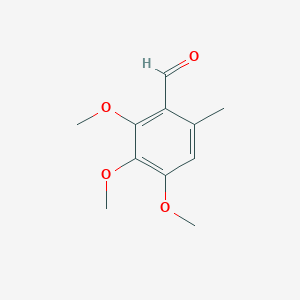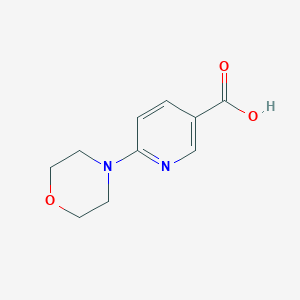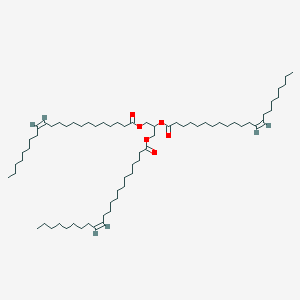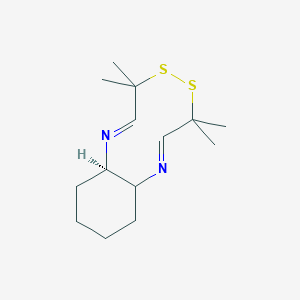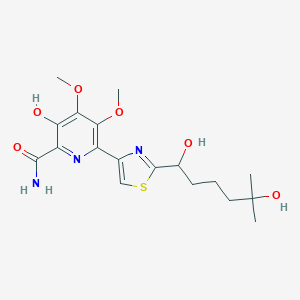
1,8-Dinitrobenzo(e)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dinitrobenzo(e)pyrene (DNBeP) is a polycyclic aromatic hydrocarbon (PAH) that is formed from the incomplete combustion of organic matter. It is a highly toxic and carcinogenic compound that has been identified as a major environmental pollutant. DNBeP is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) and is considered to be a human carcinogen.
Mécanisme D'action
The mechanism of action of 1,8-Dinitrobenzo(e)pyrene is not fully understood, but it is believed to involve the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and cell death. 1,8-Dinitrobenzo(e)pyrene has also been shown to activate several signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1,8-Dinitrobenzo(e)pyrene exposure has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, inflammation, and immune suppression. The compound has been found to induce the expression of several genes involved in these processes, including cytokines, chemokines, and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1,8-Dinitrobenzo(e)pyrene is a useful tool for studying the mechanisms of carcinogenesis and DNA damage. It can be used to induce tumors in animal models and to study the effects of environmental pollutants on human health. However, the compound is highly toxic and requires careful handling. It is also difficult to work with due to its low yield and poor solubility.
Orientations Futures
There are several areas of future research that could benefit from the study of 1,8-Dinitrobenzo(e)pyrene. These include:
1. Developing new methods for synthesizing 1,8-Dinitrobenzo(e)pyrene with higher yields and greater purity.
2. Studying the effects of 1,8-Dinitrobenzo(e)pyrene on different cell types and tissues.
3. Investigating the role of 1,8-Dinitrobenzo(e)pyrene in the development of specific types of cancer.
4. Developing new strategies for preventing or mitigating the effects of 1,8-Dinitrobenzo(e)pyrene exposure.
5. Studying the effects of 1,8-Dinitrobenzo(e)pyrene on the microbiome and the gut-brain axis.
6. Investigating the potential use of 1,8-Dinitrobenzo(e)pyrene as a therapeutic agent for certain types of cancer.
Conclusion:
1,8-Dinitrobenzo(e)pyrene is a highly toxic and carcinogenic compound that has been extensively studied for its effects on human health. It is a useful tool for studying the mechanisms of carcinogenesis and DNA damage, but it requires careful handling due to its toxicity and low yield. Further research is needed to fully understand the biochemical and physiological effects of 1,8-Dinitrobenzo(e)pyrene and to develop new strategies for preventing or mitigating its effects on human health.
Méthodes De Synthèse
1,8-Dinitrobenzo(e)pyrene can be synthesized by several methods, including the nitration of benzo(e)pyrene with a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control. The yield of 1,8-Dinitrobenzo(e)pyrene is typically low, and the compound is difficult to purify.
Applications De Recherche Scientifique
1,8-Dinitrobenzo(e)pyrene has been extensively studied for its carcinogenic properties and its effects on human health. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. The compound has been found to be mutagenic and genotoxic, causing DNA damage and chromosomal aberrations.
Propriétés
Numéro CAS |
120812-49-9 |
|---|---|
Nom du produit |
1,8-Dinitrobenzo(e)pyrene |
Formule moléculaire |
C20H10N2O4 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
1,8-dinitrobenzo[e]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)15-9-7-11-5-6-12-8-10-16(22(25)26)20-14-4-2-1-3-13(14)19(15)17(11)18(12)20/h1-10H |
Clé InChI |
VYHYUQJBLGBWIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
120812-49-9 |
Synonymes |
1,8-DINITRO-BENZO(E)PYRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



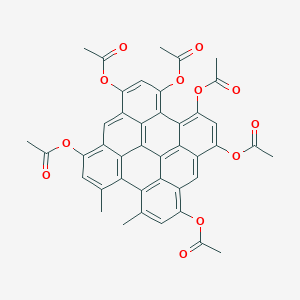
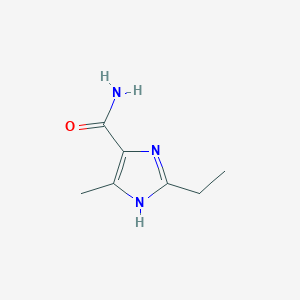
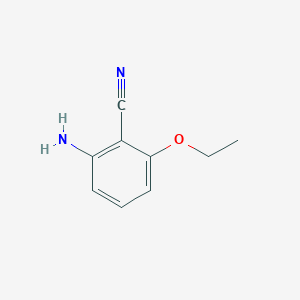
![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
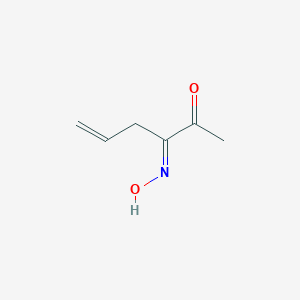
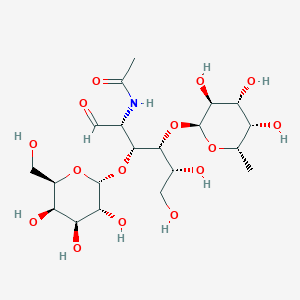
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)
